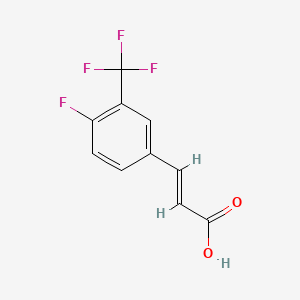

4-Fluoro-3-(trifluoromethyl)cinnamic acid

説明

Significance of Cinnamic Acid Derivatives in Contemporary Chemical and Biological Sciences

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of applications in both chemical and biological sciences. nih.gov Naturally occurring in plants like cinnamon, these compounds are recognized for a broad spectrum of pharmacological activities. nih.gov Their versatile chemical structure, characterized by a phenyl ring attached to an acrylic acid moiety, allows for numerous modifications, leading to a wide range of bioactive agents. nih.gov

The biological efficacy of cinnamic acid derivatives is extensive, with research demonstrating activities such as:

Antimicrobial: Cinnamic acid derivatives have shown inhibitory effects against various bacteria and fungi. nih.gov

Anticancer: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. mdpi.com

Anti-inflammatory: These compounds have been noted for their ability to modulate inflammatory pathways.

Neuroprotective: Some derivatives have shown potential in protecting nerve cells from damage. mdpi.com

Antidiabetic: Research has indicated the potential of some cinnamic acid derivatives in managing blood sugar levels.

The therapeutic potential of these compounds is often linked to the nature and position of substituent groups on the phenyl ring, which can significantly enhance or decrease their biological efficacy. nih.gov

Academic Relevance of Fluorinated and Trifluoromethylated Aromatic Systems

The introduction of fluorine and trifluoromethyl groups into aromatic systems is a widely utilized strategy in medicinal chemistry and materials science. mdpi.comnih.gov The unique physicochemical properties of these substituents can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. mdpi.com

Key advantages of incorporating fluorine and trifluoromethyl groups include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation and thereby increasing their in-vivo half-life. mdpi.com

Increased Lipophilicity: The trifluoromethyl group, in particular, can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electronic properties of an aromatic ring, influencing how the molecule interacts with biological targets. mdpi.com

Improved Binding Affinity: Fluorine and trifluoromethyl groups can participate in various non-covalent interactions, potentially enhancing the binding affinity of a drug to its target receptor.

These properties make fluorinated and trifluoromethylated aromatic compounds highly valuable in the design of novel pharmaceuticals and agrochemicals. mdpi.comnih.gov

Overview of Key Research Trajectories for 4-Fluoro-3-(trifluoromethyl)cinnamic Acid and its Analogues

While specific research on this compound is still emerging, the research trajectories for its analogues provide a strong indication of its potential applications. The primary focus of research in this area is on leveraging the combined benefits of the cinnamic acid scaffold and the fluorine/trifluoromethyl substituents for therapeutic purposes.

Key research areas for analogous compounds include:

Antimicrobial Agents: Analogues of this compound are being investigated for their potential to combat drug-resistant bacteria and fungi. The presence of halogens on the cinnamic acid structure is known to enhance antimicrobial activity.

Anticancer Drug Development: The trifluoromethyl group is a common feature in many modern anticancer drugs. mdpi.com Research into trifluoromethyl-containing cinnamic acid derivatives is focused on developing new cytotoxic agents that can overcome drug resistance.

Enzyme Inhibition: Fluorinated cinnamic acid derivatives are being explored as potential inhibitors of enzymes involved in inflammatory responses, such as COX-2 and iNOS. ontosight.ai

Materials Science: The unique properties conferred by the fluoro and trifluoromethyl groups make these compounds interesting building blocks for the synthesis of advanced polymers and materials with enhanced chemical resistance and durability.

The following table provides a summary of the biological activities observed in closely related analogues of this compound:

| Compound/Analogue | Biological Activity | Research Focus |

| 4-fluorocinnamic acid derivatives | Anti-tuberculosis | Investigating the impact of fluorine substitution on antimycobacterial activity. mdpi.com |

| Cinnamic acid amides with trifluoromethyl groups | Antibacterial against MRSA | Developing novel agents to combat antibiotic-resistant bacteria. |

| 4-(Trifluoromethyl)cinnamic acid | Antioxidant, Anti-inflammatory | Exploring potential as an inhibitor of enzymes like COX-2 and iNOS. ontosight.ai |

Structure

3D Structure

特性

IUPAC Name |

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESJUJUEXMNIGB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420683 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-90-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239463-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Trifluoromethyl Cinnamic Acid and Structural Analogues

Established Synthetic Routes to 4-Fluoro-3-(trifluoromethyl)cinnamic Acid Scaffolds

Traditional methods for the synthesis of cinnamic acid derivatives have been widely adapted for the preparation of fluorinated analogues. These established routes, primarily involving palladium-catalyzed coupling and various condensation reactions, form the foundation for accessing the this compound scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Heck-type coupling)

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly useful for the synthesis of cinnamic acid derivatives. mdpi.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible Heck-type reaction would involve the coupling of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene with acrylic acid or one of its esters.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the olefin into the Pd-aryl bond. A subsequent β-hydride elimination releases the cinnamic acid product and regenerates the palladium catalyst. While specific examples for the synthesis of this compound via the Heck reaction are not extensively documented, the reaction is broadly applicable to a wide range of substituted aryl halides and olefins. mdpi.combeilstein-journals.org The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. Phosphine-free palladium precursors have also been explored to develop more environmentally benign protocols. nih.gov

A key challenge in the Heck coupling with acrylic acid is the potential for decarboxylation of the product under the reaction conditions. To circumvent this, the reaction is often carried out with an acrylate (B77674) ester, followed by hydrolysis to yield the desired cinnamic acid. The reaction conditions for a hypothetical Heck synthesis of a this compound derivative are outlined in the table below.

| Parameter | Condition | Purpose |

| Aryl Halide | 1-bromo-4-fluoro-3-(trifluoromethyl)benzene | Provides the substituted phenyl group |

| Alkene | Ethyl acrylate | Provides the acrylic acid backbone |

| Catalyst | Pd(OAc)₂ | Palladium source for the catalytic cycle |

| Ligand | P(o-tol)₃ | Stabilizes the palladium catalyst |

| Base | Et₃N | Neutralizes the hydrogen halide byproduct |

| Solvent | Acetonitrile (B52724) or DMF | Solubilizes the reactants and catalyst |

| Temperature | 80-120 °C | Provides the necessary activation energy |

Condensation Reactions (e.g., Knoevenagel and Horner-Emmons adaptations for fluorinated cinnamic acids)

Condensation reactions provide a classical and reliable approach to cinnamic acid synthesis. The Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction are particularly well-suited for the preparation of fluorinated cinnamic acids.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. nih.govrsc.org For the synthesis of this compound, the starting aldehyde would be 4-fluoro-3-(trifluoromethyl)benzaldehyde (B1297531). The reaction with malonic acid, typically catalyzed by pyridine (B92270) and a small amount of piperidine, proceeds through a carbanion intermediate, which attacks the aldehyde. Subsequent dehydration and decarboxylation yield the trans-cinnamic acid. researchgate.netsemanticscholar.org Greener alternatives to the traditional pyridine solvent system have been explored, utilizing aliphatic tertiary amines like triethylamine. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the stereoselective synthesis of alkenes. wikipedia.org This reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. The carbanion then reacts with an aldehyde or ketone to form an intermediate that eliminates a phosphate (B84403) ester, yielding the alkene. The HWE reaction is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity. organic-chemistry.org For the synthesis of this compound, the reaction would involve 4-fluoro-3-(trifluoromethyl)benzaldehyde and a phosphonate ester such as triethyl phosphonoacetate. The use of stabilized phosphonate ylides in the HWE reaction offers several advantages over the traditional Wittig reaction, including the use of stronger bases and easier removal of the phosphate byproduct. orgsyn.org The HWE reaction is a valuable tool in the synthesis of various fluoro-containing biologically important compounds. researchgate.netrsc.org

A comparison of these two condensation methods is provided in the table below.

| Reaction | Reactants | Catalyst/Reagent | Key Features |

| Knoevenagel | 4-fluoro-3-(trifluoromethyl)benzaldehyde, Malonic acid | Pyridine/Piperidine or Et₃N | Well-established, proceeds via decarboxylation |

| Horner-Wadsworth-Emmons | 4-fluoro-3-(trifluoromethyl)benzaldehyde, Triethyl phosphonoacetate | NaH, NaOEt, or other strong bases | High (E)-stereoselectivity, water-soluble byproduct |

Modern Synthetic Strategies for this compound Derivatives

In recent years, synthetic chemistry has seen a push towards more efficient, sustainable, and scalable methodologies. Microwave-assisted synthesis and continuous flow mechanochemistry represent two such modern strategies that have been applied to the synthesis of cinnamic acid derivatives.

Microwave-Assisted Synthesis Protocols for Anilides

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. dntb.gov.ua This technology has been successfully applied to the synthesis of cinnamic acid derivatives, including anilides. nih.govnih.gov The synthesis of anilides of this compound can be achieved by reacting the corresponding acid with an aniline (B41778) in the presence of a coupling agent under microwave irradiation. This method offers significant advantages over conventional heating, including reduced reaction times and often cleaner reaction profiles.

For example, the synthesis of trifluoromethylcinnamanilides has been accomplished through a microwave-assisted protocol. The general procedure involves dissolving the cinnamic acid derivative in a suitable solvent, such as dry chlorobenzene, in the presence of phosphorus trichloride (B1173362) and the appropriate aniline. The reaction mixture is then subjected to microwave irradiation, leading to the formation of the desired N-arylcinnamamide. This approach has been used to prepare a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid.

Continuous Flow Mechanochemistry Applications

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or solvent-minimized approach to synthesis, aligning with the principles of green chemistry. bohrium.com Continuous flow mechanochemistry, often utilizing twin-screw extruders, further enhances the scalability and efficiency of this technique. rsc.orgucl.ac.uk This methodology has been explored for a variety of organic transformations, including condensation reactions relevant to cinnamic acid synthesis. rsc.orgresearchgate.net

The Knoevenagel condensation of fluorinated benzaldehydes with malononitrile (B47326) has been investigated using mechanochemical methods, demonstrating the feasibility of this approach for C-C bond formation in the solid state. beilstein-journals.org While specific applications to the synthesis of this compound are still emerging, the principles of continuous flow mechanochemistry suggest its potential for a sustainable and scalable production route. The process involves feeding the solid reactants into an extruder where mechanical forces promote intimate mixing and reaction. The product is then continuously discharged, allowing for a highly efficient manufacturing process.

Functionalization of the Carboxyl Group in Cinnamic Acid Systems

The carboxyl group of cinnamic acids is a versatile functional handle that can be readily modified to produce a variety of derivatives with diverse biological activities. nih.gov Common transformations include esterification, amidation, and conversion to other functional groups.

The formation of amides, as discussed in the context of microwave-assisted synthesis, is a key functionalization reaction. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.

Another important transformation of the carboxyl group is decarboxylative trifluoromethylation. This reaction allows for the conversion of the carboxylic acid moiety into a trifluoromethyl group, which can be a valuable modification in medicinal chemistry. nih.gov Recent advances have enabled this transformation on cinnamic acid derivatives using reagents like the Langlois reagent (sodium triflinate) in the presence of an oxidant. researchgate.net

The table below summarizes some common functionalizations of the carboxyl group of cinnamic acids.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Cinnamate Ester |

| Amidation | Amine, Coupling agent (e.g., DCC) or conversion to acid chloride (SOCl₂) | Cinnamide |

| Reduction | LiAlH₄ or other reducing agents | Cinnamyl Alcohol |

| Decarboxylative Trifluoromethylation | Langlois reagent, Oxidant (e.g., I₂O₅) | β-(Trifluoromethyl)styrene derivative |

O-Acylation Techniques for Ester Derivatives

The esterification of cinnamic acid derivatives is a fundamental transformation in organic synthesis. One effective method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst. mdpi.com This superacid can facilitate the O-acylation of phenols with acylating agents to produce phenyl esters in good yields. mdpi.com The reaction can be controlled to favor O-acylation over C-acylation by using diluted TfOH in a solvent like acetonitrile at room temperature. mdpi.com This method's efficiency is demonstrated in the synthesis of various ester derivatives, which are often explored for their liquid crystalline properties.

Another approach involves the use of triazine-based esterifying reagents. For instance, 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3,5-lutidinium chloride has been shown to be highly reactive for the dehydrating condensation reaction between carboxylic acids and alcohols. nih.gov This process proceeds through the formation of an intermediate acyloxytriazine, which then reacts with an alcohol, a transformation accelerated by the nucleophilic catalysis of 3,5-lutidine. nih.gov

The synthesis of fluorinated esters can also be achieved through reactions with specific fluorinated precursors. For example, various alcohols can react with 2-hydroxy-1-trifluoromethyl-1,2,2-trifluoroethanesulfonic acid sultone to yield a range of novel fluorinated esters. pdx.edu

| Reagent/Catalyst | Substrates | Key Features |

| Trifluoromethanesulfonic acid (TfOH) | Phenols, Acylating agents | Controllable selectivity between O- and C-acylation. mdpi.com |

| 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3,5-lutidinium chloride | Carboxylic acids, Alcohols | High reactivity, proceeds via acyloxytriazine intermediate. nih.gov |

| 2-hydroxy-1-trifluoromethyl-1,2,2-trifluoroethanesulfonic acid sultone | Alcohols | Synthesis of novel fluorinated esters. pdx.edu |

N-Acylation and Amidation Reactions utilizing Diverse Reagents

The formation of amide bonds is a critical step in the synthesis of a vast array of biologically active molecules. A variety of reagents have been developed to facilitate the N-acylation and amidation of carboxylic acids like this compound.

Pentafluoropyridine (PFP): This commercially available reagent can be used for the deoxyfluorination of carboxylic acids to form acyl fluorides in situ. acs.orgacs.org These reactive intermediates can then readily undergo amidation with a range of aliphatic and aromatic amines, providing both secondary and tertiary amides in good to excellent yields. acs.orgacs.org This one-pot method is notable for its mild conditions. acs.orgacs.org

Triazine-based Reagents: Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are effective for dehydrocondensation between carboxylic acids and amines. nih.gov The reaction yield is influenced by the basicity of the reactants and the solvent used. nih.gov In aprotic solvents like dichloromethane, a strongly basic catalyst generally leads to higher yields. nih.gov

EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a widely used coupling reagent for amide bond formation. researchgate.net

Hypervalent Iodine(III) Reagents: These compounds have emerged as mild and environmentally friendly reagents for various oxidative functionalizations, including aminations. researchgate.netnih.gov They can be used to mediate the formation of carbon-nitrogen bonds under gentle conditions. nih.govcardiff.ac.uk

Isothiocyanates: A novel approach involves the reaction of acyl halides or activated esters with isothiocyanates in the presence of silver fluoride (B91410). nih.gov This method allows for the synthesis of N-trifluoromethyl amides through a one-pot desulfurative fluorination and acylation process. nih.gov

Titanium-catalyzed Amidation: Catalytic amounts of titanium tetrafluoride (TiF4) have been shown to enhance the direct amidation of carboxylic acids with amines. researchgate.netresearchgate.netrsc.org This method is efficient for both aromatic and aliphatic acids, reacting with both alkyl and aryl amines to produce a variety of carboxamides in high yields. researchgate.netrsc.org The proposed mechanism involves the coordination of the titanium catalyst with the carboxylic acid, activating the carbonyl group for nucleophilic attack by the amine. researchgate.net

| Reagent/Catalyst | Reaction Type | Key Features |

| Pentafluoropyridine (PFP) | One-pot deoxyfluorination/amidation | Mild conditions, forms acyl fluoride in situ. acs.orgacs.org |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Dehydrocondensation | Yield dependent on reactant basicity and solvent. nih.gov |

| EDC·HCl | Amide bond formation | Widely used coupling reagent. researchgate.net |

| Hypervalent Iodine(III) Reagents | Oxidative amination | Mild, environmentally friendly. researchgate.netnih.gov |

| Isothiocyanates/AgF | N-trifluoromethyl amidation | One-pot desulfurative fluorination and acylation. nih.gov |

| Titanium Tetrafluoride (TiF4) | Direct amidation | Catalytic, efficient for a broad range of substrates. researchgate.netresearchgate.netrsc.org |

Stereoselective Synthesis Approaches for this compound Isomers

The development of stereoselective methods for synthesizing fluorinated compounds is of great importance, as the stereochemistry of a molecule can profoundly impact its biological activity.

Recent advancements have focused on the catalytic asymmetric synthesis of molecules containing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.gov One strategy involves the regio-, diastereo-, and enantioselective preparation of homoallylic alcohols through the reaction of a polyfluoroallyl boronate with an aldehyde, catalyzed by an in situ formed organozinc complex. nih.gov This approach allows for the diastereodivergent synthesis of tetrafluoro-monosaccharides. nih.gov

Another notable development is the catalytic asymmetric nucleophilic fluorination using boron trifluoride etherate (BF3·Et2O) as both the fluorine source and an activating reagent in the presence of a chiral iodine catalyst. nih.gov This method has been successfully applied to the asymmetric aminofluorination of N-cinnamylbenzamides, yielding chiral fluorinated oxazine (B8389632) products with high enantioselectivities and diastereoselectivities. nih.gov Such strategies for the asymmetric synthesis of fluorinated amino acid derivatives are highly sought after due to the unique properties these building blocks impart on peptides and other bioactive molecules. researchgate.net

| Method | Key Transformation | Catalyst/Reagent | Outcome |

| Polyfluoroallyl boronate addition | Diastereodivergent synthesis of homoallylic alcohols | In situ formed organozinc complex | Access to tetrafluoro-monosaccharides. nih.gov |

| Asymmetric aminofluorination | Nucleophilic fluorination of N-cinnamylbenzamides | Chiral iodine catalyst / BF3·Et2O | Chiral fluorinated oxazines with high ee and dr. nih.gov |

Elucidation of Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Fundamental Reaction Pathways

The electron-deficient nature of the alkene bond in 4-Fluoro-3-(trifluoromethyl)cinnamic acid makes it a prime candidate for several addition reactions. The electron density of the π-system is substantially reduced due to the inductive and resonance effects of the carbonyl group, compounded by the strong inductive effects of the fluoro and trifluoromethyl substituents on the aromatic ring.

The electron-poor character of the double bond in this compound makes it an excellent acceptor for nucleophilic alkyl radicals. Radical addition to such electron-deficient alkenes is a well-established method for carbon-carbon bond formation. The general mechanism proceeds via the addition of a radical species (R•) to the β-carbon of the cinnamic acid derivative, which is the more electron-deficient position and results in the formation of a more stable α-radical intermediate, stabilized by the adjacent carboxylic acid group.

A plausible mechanism for the radical addition is depicted below:

Initiation: A radical initiator generates the reactive radical species, R•.

Propagation Step 1: The radical R• attacks the β-carbon of the double bond. This step is regioselective, favoring the formation of a resonance-stabilized radical at the α-position.

Propagation Step 2: The resulting α-radical abstracts a hydrogen atom or another group from a suitable donor molecule to form the final product and regenerate a radical to continue the chain reaction.

While specific studies on this compound are not prevalent, the reactivity pattern is analogous to other cinnamic acids bearing electron-withdrawing groups, which are known to readily participate in such transformations.

Electrophilic addition to the double bond of this compound is generally disfavored. The reaction mechanism for electrophilic addition, such as hydrohalogenation, typically involves the initial attack of the π-bond on an electrophile (e.g., H⁺) to form a carbocation intermediate. libretexts.org However, the strong deactivating effect of the carbonyl group, together with the fluoro and trifluoromethyl substituents, renders the double bond electron-deficient and thus not nucleophilic enough to readily attack electrophiles.

The formation of a carbocation intermediate adjacent to these electron-withdrawing groups would be highly energetically unfavorable, significantly increasing the activation energy for such a reaction. Consequently, under standard electrophilic addition conditions, this compound is expected to be relatively unreactive.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The double bond in this compound is a classic Michael acceptor due to its electron-deficient nature. The reaction involves the addition of a soft nucleophile (the Michael donor), typically an enolate or another resonance-stabilized carbanion, to the β-carbon of the molecule. wikipedia.org

The general mechanism involves:

Formation of the nucleophile (e.g., deprotonation of a dicarbonyl compound to form an enolate).

Nucleophilic attack of the Michael donor at the β-carbon of the cinnamic acid derivative.

Protonation of the resulting enolate at the α-carbon to yield the final 1,4-adduct.

This reaction is highly efficient for creating new carbon-carbon bonds and is a cornerstone of synthetic organic chemistry. The strong electron-withdrawing character of the 4-fluoro-3-(trifluoromethyl)phenyl group enhances the electrophilicity of the β-carbon, making the molecule a highly reactive Michael acceptor.

Photochemical Reactions of this compound Derivatives

The photochemistry of cinnamic acids in the solid state is a well-documented field, primarily involving [2+2] photodimerization reactions to form cyclobutane (B1203170) derivatives known as truxillic or truxinic acids.

In the crystalline state, molecules of this compound can be pre-organized in a specific alignment. Upon irradiation with UV light, these molecules can undergo a [2+2] cycloaddition reaction between the double bonds of two adjacent molecules. This reaction leads to the formation of a cyclobutane ring, yielding a dimer.

Studies on closely related compounds, such as trans-4-(trifluoromethyl)cinnamic acid, have demonstrated that they readily undergo solid-state [2+2] photodimerization. scribd.commongoliajol.info The reaction progress can be monitored by techniques like thermogravimetric analysis, as the resulting dimer, a substituted truxinic or truxillic acid, often exhibits different thermal properties than the monomer. mongoliajol.info Similarly, 3-fluoro-trans-cinnamic acid also undergoes topochemical [2+2] photodimerization upon UV irradiation to produce the corresponding difluoro-β-truxinic acid. acs.org Given these precedents, this compound is expected to exhibit similar photoreactivity.

The stereochemical outcome of solid-state photodimerization is governed by the topochemical principle, famously articulated by Schmidt. According to these rules, a [2+2] cycloaddition reaction in the solid state is only possible if the reactive double bonds of adjacent molecules are parallel and separated by a distance of less than approximately 4.2 Å. The crystal packing, therefore, dictates both the reactivity and the structure of the resulting photoproduct.

Cinnamic acid derivatives can crystallize in different polymorphic forms (α, β, γ), which determine their photochemical behavior:

α-type packing: Molecules are packed in a head-to-tail arrangement, leading to the formation of centrosymmetric α-truxillic acid derivatives upon dimerization.

β-type packing: Molecules are arranged head-to-head, resulting in the formation of mirror-symmetric β-truxinic acid derivatives.

γ-type packing: The distance between double bonds is greater than 4.2 Å, rendering the crystal photostable.

Table of Illustrative Crystal Packing Parameters for Cinnamic Acid Derivatives This table provides example data from related compounds to illustrate the topochemical principle, as specific data for this compound is not available.

| Compound | Crystal System | Space Group | Inter-double bond distance (Å) | Photoproduct Type |

|---|---|---|---|---|

| α-trans-Cinnamic Acid | Monoclinic | P2₁/n | 3.6 - 3.8 | α-truxillic acid |

| β-trans-Cinnamic Acid | Monoclinic | C2/c | 3.9 - 4.1 | β-truxinic acid |

| 3-Fluoro-trans-cinnamic acid (β1 form) | Monoclinic | P2₁/c | ~4.0 | β-truxinic acid |

| 3-Fluoro-trans-cinnamic acid (β2 form) | Monoclinic | C2/c | ~4.1 | β-truxinic acid |

Advanced Functional Group Transformations

The carboxylic acid group of cinnamic acid derivatives is a versatile handle for introducing new functionalities. Recent advancements have focused on deoxygenative and decarboxylative strategies to forge new bonds at the carboxylate position.

A novel and efficient method for the deoxygenative trifluoromethylthiolation of carboxylic acids has been developed, providing a direct route to trifluoromethyl thioesters. nih.govrsc.org This transformation is particularly significant as the trifluoromethylthio (–SCF₃) group is highly lipophilic and electron-withdrawing, making it a valuable moiety in medicinal and materials science. nih.gov The reaction typically employs an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide, which is activated by triphenylphosphine (B44618) (PPh₃). nih.govresearchgate.net Triphenylphosphine acts as a mediator, first activating the electrophilic reagent and subsequently serving as an oxygen acceptor in the deoxygenation step. nih.govrsc.org

This method demonstrates broad applicability and high functional group tolerance, successfully converting various substituted cinnamic acids into their corresponding trifluoromethyl thioesters in good yields. researchgate.net The reaction proceeds rapidly at room temperature, highlighting its mild and efficient nature. nih.gov For instance, the transformation has been successfully applied to a range of cinnamic acids with both electron-donating and electron-withdrawing substituents. researchgate.net

The proposed mechanism involves the initial activation of the N-(trifluoromethylthio)phthalimide by a Lewis acid, which increases the electrophilicity of the SCF₃ group. rsc.org This facilitates a nucleophilic attack by triphenylphosphine, generating a trifluoromethylthiophosphonium ion. This intermediate then reacts with the carboxylic acid to form an acyloxyphosphonium intermediate. rsc.org A subsequent intramolecular attack by the CF₃S anion on the acyl carbon yields the final trifluoromethyl thioester product and triphenylphosphine oxide as a byproduct. rsc.org

Table 1: Deoxygenative Trifluoromethylthiolation of Cinnamic Acid Derivatives This table presents representative data for the transformation of various cinnamic acids into trifluoromethyl thioesters, illustrating the reaction's scope. Data is generalized from published studies.

Decarboxylative cross-coupling reactions represent another powerful strategy for functionalizing cinnamic acids. Specifically, the decarboxylative sulfonylation of cinnamic acids with sulfonylhydrazides provides a novel and efficient pathway to synthesize vinyl sulfones. nih.gov This transformation can be achieved under transition-metal-free conditions using visible light irradiation in the presence of an organic dye photocatalyst like eosin (B541160) Y. nih.gov The reaction utilizes oxygen as the sole terminal oxidant and proceeds at room temperature, making it an environmentally benign process. nih.gov

An alternative electrochemical approach has also been developed for the decarboxylative sulfonylation of cinnamic acids. organic-chemistry.org This method involves an electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides, followed by a cross-coupling reaction with the cinnamic acid. The process is stereoselective, yielding (E)-vinyl sulfones in good yields, and operates under metal-free and halogen-free conditions. organic-chemistry.org These methods are advantageous as they start with readily available cinnamic acids and sulfonylhydrazides to construct valuable vinyl sulfone scaffolds.

Table 2: Visible-Light-Enabled Decarboxylative Sulfonylation of Cinnamic Acids This table showcases the synthesis of various vinyl sulfones from cinnamic acid derivatives using a photocatalytic method. Data is generalized from published studies.

Development of Novel Synthetic Transformations Involving Cinnamic Acid Scaffolds

The cinnamic acid scaffold, characterized by a phenyl ring and an acrylic acid group, is a privileged structure in synthetic chemistry due to its versatility. nih.govnih.gov The reactive sites—the aromatic ring, the alkene double bond, and the carboxylic acid—allow for extensive modification, leading to the development of novel synthetic methodologies and the creation of diverse molecular architectures. nih.govresearchgate.net

The development of new synthetic routes for cinnamic acid derivatives is driven by the need to produce these compounds in substantial quantities for various applications. researchgate.net Chemical modifications of the core cinnamic acid structure can lead to compounds with enhanced biological or material properties. rsc.org For instance, strategic modifications can amplify lipophilicity or introduce specific functionalities to interact with biological targets. rsc.org

Synthetic strategies often focus on creating libraries of derivatives by varying the substituents on the phenyl ring or by transforming the carboxylic acid and alkene groups. nih.gov The presence of the conjugated system also allows for various cycloaddition and transition-metal-catalyzed cross-coupling reactions. The development of these transformations is crucial for medicinal chemistry and materials science, where the cinnamic acid scaffold serves as a foundational building block for more complex molecules. researchgate.net

Advanced Spectroscopic and Structural Characterization for Research Applications

Application of Molecular Spectroscopy in Structural Elucidation

Molecular spectroscopy is an indispensable tool in chemical research, offering non-destructive methods to probe the intricate details of molecular structure. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the presence of specific chemical bonds, determine the connectivity of atoms, and monitor electronic transitions.

Infrared (IR) Spectroscopy for Chemical Bond and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it belongs to. For 4-Fluoro-3-(trifluoromethyl)cinnamic acid, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure.

The presence of the carboxylic acid group will be indicated by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp peak around 1710-1680 cm⁻¹. The carbon-carbon double bond (C=C) of the cinnamic acid backbone will likely show a stretching vibration in the region of 1640-1620 cm⁻¹.

Furthermore, the aromatic ring will produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the trifluoromethyl (-CF₃) group is expected to give rise to strong C-F stretching bands, typically found in the 1350-1150 cm⁻¹ region. The C-F stretch from the fluorine atom on the aromatic ring is also anticipated in a similar region, often around 1250-1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Alkene) | 1640-1620 | Medium |

| C=C (Aromatic) | 1600-1450 | Medium-Weak |

| C-F (Trifluoromethyl) | 1350-1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The carboxylic acid proton (-COOH) will likely appear as a broad singlet far downfield, typically above 12 ppm. The two protons of the vinyl group (-CH=CH-) will appear as doublets, with a large coupling constant (J-value) of approximately 16 Hz, characteristic of a trans configuration. The chemical shifts for these protons are expected in the range of 6.5-8.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be in the aromatic region, generally between 7.0 and 8.5 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically around 167-170 ppm. The carbons of the vinyl group will resonate in the 115-145 ppm range. The aromatic carbons will also appear in a similar region, with their chemical shifts influenced by the electron-withdrawing fluorine and trifluoromethyl substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H-NMR | ||

| -COOH | >12 | Broad Singlet |

| -CH=CH- (α-carbon) | ~6.5 | Doublet |

| -CH=CH- (β-carbon) | ~7.8 | Doublet |

| Aromatic-H | 7.0-8.5 | Multiplet |

| ¹³C-NMR | ||

| C=O | 167-170 | Singlet |

| -CH=CH- | 115-145 | Singlet |

| Aromatic C | 110-140 | Multiplet (with C-F coupling) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Using a technique like Electrospray Ionization (ESI), this compound is expected to show a prominent peak corresponding to its deprotonated molecule [M-H]⁻ in negative ion mode, which would confirm its molecular weight of 234.15 g/mol .

The fragmentation pattern in MS/MS analysis would likely involve the loss of small, stable molecules. Common fragmentation pathways for cinnamic acids include the loss of a water molecule (H₂O) and carbon dioxide (CO₂). The presence of the trifluoromethyl group might also lead to the loss of a CF₃ radical.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 234 |

| [M-H]⁻ | 233 |

| [M-H₂O]⁺ | 216 |

| [M-CO₂]⁺ | 190 |

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extended conjugation in this compound, involving the benzene (B151609) ring, the double bond, and the carbonyl group, is expected to result in strong UV absorption.

Based on studies of similar fluorinated and trifluoromethyl-substituted cinnamic acids, the primary absorption maximum (λ_max) is anticipated in the UVB or UVA range, likely between 270 and 320 nm. acs.org This absorption corresponds to a π-π* electronic transition. This technique is also valuable for monitoring photochemical reactions, such as cis-trans isomerization, which can be induced by UV irradiation.

Crystallographic Investigations of this compound and Related Compounds

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, crystallographic techniques offer a definitive determination of the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of each atom in the crystal lattice, as well as bond lengths and angles.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize crystalline materials. It provides information on the atomic and molecular structure, crystalline phase, and purity of a sample. In the context of this compound, PXRD is instrumental in identifying its specific crystalline form (polymorph) and detecting the presence of any crystalline impurities.

The analysis involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles, creating a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase. Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, defined by Miller indices (hkl).

Research on structurally similar compounds, such as trans-4-(trifluoromethyl)cinnamic acid, demonstrates that PXRD studies are crucial for structural characterization. rsc.orgbris.ac.uk For instance, variable-temperature PXRD studies have been used to investigate temperature-induced phase transitions in such molecules. rsc.org The diffraction pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, triclinic). rsc.orgresearchgate.net By comparing the obtained PXRD pattern of a new batch of this compound with a reference pattern of a known pure polymorph, one can confirm its phase identity and assess its purity. The presence of unexpected peaks would indicate contamination with a different crystalline substance.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Phase of this compound Note: This data is hypothetical and serves as an example of typical PXRD results.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.54 | 7.05 | 85 |

| 15.88 | 5.58 | 100 |

| 20.15 | 4.40 | 65 |

| 23.47 | 3.79 | 40 |

| 25.21 | 3.53 | 78 |

| 28.90 | 3.09 | 55 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure and packing of this compound are governed by a network of intermolecular interactions. These interactions dictate the compound's physical properties, such as melting point, solubility, and stability. Analysis of the crystal structure, typically determined by single-crystal X-ray diffraction, reveals the precise arrangement of molecules in the solid state.

The most significant intermolecular interaction in the crystal lattice of cinnamic acids is the hydrogen bonding between the carboxylic acid functional groups. rsc.org Molecules of this compound are expected to form centrosymmetric dimers through strong O–H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

In addition to this primary interaction, weaker intermolecular forces play a crucial role in stabilizing the three-dimensional crystal packing. Given the presence of fluorine and trifluoromethyl substituents, the following interactions are anticipated:

C–H⋯O Interactions: These hydrogen bonds can occur between aromatic or vinylic C-H groups and the oxygen atoms of the carboxylic acid. rsc.orgbris.ac.uk

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: Although less common for fluorine, interactions involving the fluorine atoms as halogen bond donors or acceptors might be present.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular interactions within the crystal lattice. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Primary interaction; forms dimeric structures. rsc.org |

| Weak Hydrogen Bond | C-H (Aromatic/Vinylic) | O=C (Carboxyl) | Secondary stabilization of the crystal lattice. bris.ac.uk |

| Weak Hydrogen Bond | C-H (Aromatic/Vinylic) | F-C (Fluoro/CF₃) | Directs packing due to fluorination. researchgate.netnih.gov |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal cohesion. |

Chromatographic Techniques in Analytical Research Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of this compound. The method is highly suited for non-volatile and thermally sensitive compounds, providing high resolution, sensitivity, and reproducibility. ekb.egresearchgate.net A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the cinnamic acid chromophore exhibits maximum absorbance (e.g., around 280 nm). researchgate.net

Purity Analysis: For purity assessment, the chromatogram of a sample is analyzed for the presence of any peaks other than the main peak corresponding to this compound. The area of each impurity peak is calculated and expressed as a percentage of the total peak area to determine the purity profile. This method can effectively separate the target compound from starting materials, by-products, and degradation products. nih.gov

Quantitative Determination: For quantitative analysis, a calibration curve is constructed by injecting standard solutions of the compound at known concentrations and plotting the peak area response against concentration. japsonline.comwu.ac.th The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). japsonline.com

Table 3: Example HPLC Purity Analysis Report Note: This data is for illustrative purposes.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.45 | 15,780 | 0.35 | Unknown Impurity |

| 2 | 5.82 | 4,450,120 | 99.50 | This compound |

| 3 | 7.11 | 6,710 | 0.15 | Process Impurity A |

Gas Chromatography (GC) for Volatile Compound Quantification

Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying compounds that are volatile or can be made volatile through derivatization. d-nb.info Direct analysis of this compound by GC is generally not feasible due to its low volatility and the high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the high-temperature GC inlet and column.

The primary application of GC in the analysis of this compound is for the quantification of volatile impurities. nih.gov This includes:

Residual Solvents: Detecting and quantifying residual solvents from the synthesis and purification processes (e.g., toluene, ethyl acetate (B1210297), hexane). Headspace GC is the standard technique for this application.

Volatile Starting Materials: Quantifying unreacted volatile precursors used in the synthesis.

Volatile By-products: Measuring any low molecular weight, volatile side products formed during the reaction.

For these analyses, a sample of the compound is dissolved in a suitable solvent, and the headspace vapor or a direct liquid injection is introduced into the GC system. Separation occurs in a capillary column, and detection is typically achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). d-nb.info It is important to note that some reactive fluorinated compounds can potentially degrade certain types of GC columns. researchgate.net While derivatization (e.g., esterification of the carboxylic acid) could make the target analyte amenable to GC analysis, HPLC remains the more direct and preferred method for its purity and content analysis.

Table 4: Application of GC in the Analysis of this compound

| Analytical Target | Method | Rationale |

| Residual Solvents | Headspace GC-FID | Quantifies volatile organic impurities without injecting the non-volatile acid. |

| Volatile Reagents | Liquid Injection GC-MS | Identifies and quantifies volatile starting materials or by-products. |

| This compound | GC (after derivatization) | Not a standard method; requires chemical modification to increase volatility. HPLC is preferred. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio or semi-empirical methods can predict a wide range of molecular characteristics without the need for experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is effective for calculating various properties, including molecular geometry, vibrational frequencies, and reactivity descriptors.

For instance, a study on the related compound trans-4-(trifluoromethyl)cinnamic acid (4TFCA) utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its molecular structure, vibrational assignments, and molecular reactivity sites. Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. These parameters are crucial for predicting a molecule's kinetic stability and chemical reactivity; a smaller energy gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can reveal information about charge delocalization and the stability arising from hyperconjugative interactions within the molecule.

Table 1: DFT-Calculated Thermodynamic Parameters for a Cinnamic Acid Analog (Data based on a study of trans-4-(trifluoromethyl)cinnamic acid)

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | 103.81 | kcal/mol |

| Zero-Point Vibrational Energy | 95.39 | kcal/mol |

Source: Adapted from research on trans-4-(trifluoromethyl)cinnamic acid.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov For a molecule like 4-Fluoro-3-(trifluoromethyl)cinnamic acid, rotation around single bonds, particularly in the propenoic acid side chain, gives rise to different conformers. Computational methods are used to perform energy minimization, finding the geometry with the lowest potential energy for each conformer. scielo.org.mx

Studies on cinnamic acid itself have shown that s-cis and s-trans conformers exist, with their relative stability influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). scielo.org.mx For derivatives, the presence of bulky or electron-withdrawing groups, such as the trifluoromethyl and fluoro substituents in the target molecule, can significantly influence conformational preferences. mdpi.comresearchgate.net DFT calculations can be used to construct a potential energy surface by systematically rotating specific dihedral angles, thereby identifying the most stable (lowest energy) conformations and the energy barriers for interconversion between them. scielo.org.mx

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein. jmu.edu These methods are central to drug discovery for identifying potential biological targets and predicting the binding mode and affinity of a ligand. mdpi.com

Ligand-Protein Interaction Studies for Target Identification

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the fit. This process can be used to screen libraries of compounds against a known target or to identify potential protein targets for a specific compound. nih.gov

While specific targets for this compound have not been detailed, studies on its analogs provide insight into potential applications. For example, trans-4-(trifluoromethyl)cinnamic acid was docked against histone deacetylase 8 (HDAC8), an enzyme class that is a therapeutic target in cancer research. Other research has explored the docking of various cinnamic acid derivatives with targets like matrix metalloproteinase-9 (MMP-9), which is implicated in several disorders, and pepsin, a digestive enzyme. nih.govgenominfo.org These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the cinnamic acid scaffold and amino acid residues in the protein's active site, which are crucial for molecular recognition.

Prediction of Binding Affinities and Molecular Recognition Events

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). genominfo.org A more negative score typically indicates a more favorable and stable interaction between the ligand and the protein.

In the study of trans-4-(trifluoromethyl)cinnamic acid and HDAC8, a binding energy of –6.10 kcal/mol was calculated, suggesting a strong interaction. Similarly, docking studies of other cinnamic acid derivatives against MMP-9 identified compounds with high binding affinities, indicating their potential as inhibitors. genominfo.org Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding stability and confirming the persistence of key interactions. nih.gov

Table 2: Predicted Binding Affinities of Cinnamic Acid Derivatives with Protein Targets (Data from studies on various cinnamic acid derivatives)

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| trans-4-(trifluoromethyl)cinnamic acid | HDAC8 | -6.10 |

| Cynarin | MMP-9 | -13.06 |

| Chlorogenic acid | MMP-9 | -12.62 |

| Rosmarinic acid | MMP-9 | -12.08 |

Source: Adapted from multiple research sources. genominfo.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to experimentally measured activities or properties.

The QSAR/QSPR approach is widely applied to classes of compounds like cinnamic acids to guide the design of new derivatives with enhanced properties. researchgate.net For example, a QSPR study was conducted on the esterification of 3- and 4-substituted cinnamic acids, using quantum descriptors to model the reaction dynamics. nih.gov In another application, a QSAR model was developed to predict the anticancer activity of chalcone-cinnamic acid hybrids, identifying key structural features that enhance cytotoxicity against specific cancer cell lines. nih.gov By analyzing the effects of different substituents on the aromatic ring, such as the fluoro and trifluoromethyl groups in this compound, these models can predict how such modifications would impact a desired activity or property, thereby streamlining the synthesis and testing of new compounds. researchgate.net

Predictive Modeling for Biological Activities (e.g., enzyme inhibition)

Predictive modeling, particularly through molecular docking simulations, is a cornerstone of modern drug discovery, allowing researchers to forecast the binding affinity of a small molecule to a protein target. While direct studies on this compound are not extensively documented in publicly available literature, research on closely related analogs provides significant insights into its potential biological activities.

For instance, computational studies on trans-4-(trifluoromethyl)cinnamic acid (4TFCA), an isomer of the parent compound without the fluorine atom, have utilized molecular docking to predict its interaction with histone deacetylase 8 (HDAC8). HDACs are a class of enzymes that play a critical role in gene expression and are important targets in cancer therapy. The docking analysis of 4TFCA revealed a strong predicted binding affinity to the active site of HDAC8. This suggests that the cinnamic acid scaffold featuring a trifluoromethyl group is a promising candidate for enzyme inhibition. researchgate.net

The inclusion of a fluorine atom, as in this compound, can further enhance binding affinity and modulate electronic properties, potentially making it a more potent or selective inhibitor. emerginginvestigators.org The fluorination of compounds is a well-known strategy in medicinal chemistry to improve metabolic stability and binding interactions. emerginginvestigators.org Predictive models for other cinnamic acid derivatives have also been developed to forecast activities such as the inhibition of lipid peroxidation, highlighting the versatility of this chemical class. nih.gov

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) | Histone Deacetylase 8 (HDAC8) | -6.10 |

In Silico Approximation of Physicochemical Properties and Property Correlation

In silico tools are frequently used to approximate the physicochemical properties of molecules, which are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions help assess the "drug-likeness" of a compound early in the discovery process. brazilianjournals.com.brresearchgate.net

For cinnamic acid analogs, computational models can predict properties such as solubility, lipophilicity (LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. brazilianjournals.com.brnih.gov These parameters are evaluated against established guidelines like Lipinski's Rule of Five to estimate oral bioavailability. nih.gov Studies on various cinnamic acid derivatives show they generally possess favorable pharmacokinetic profiles, with good intestinal absorption and cell permeability predicted. brazilianjournals.com.brresearchgate.net

| Property | Predicted Characteristic | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut |

| Caco-2 Cell Permeability | Permeable | Suggests ability to cross cell membranes |

| Blood-Brain Barrier (BBB) | Non-permeable | Indicates low potential for CNS side effects |

| P-glycoprotein Inhibition | Non-inhibitor | Lower likelihood of drug-drug interactions |

| AMES Test | Non-toxic | Predicts a lack of mutagenic potential |

Advanced Cheminformatics and Data Analysis Methodologies

Advanced cheminformatics techniques enable the analysis of large chemical datasets, helping to visualize chemical space and identify relationships between molecular structure and activity.

Principal Component Analysis (PCA) for Chemical Space Evaluation

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of complex datasets, making it easier to visualize and interpret. blogspot.com In cheminformatics, PCA is applied to a set of molecular descriptors to map the chemical space occupied by a library of compounds. researchgate.netfrontiersin.org Each molecule is described by a vector of properties (e.g., molecular weight, LogP, topological indices), and PCA transforms these correlated variables into a smaller set of uncorrelated variables called principal components (PCs). blogspot.com

By plotting the first two or three principal components, a 2D or 3D map of the chemical space can be generated, where structurally similar molecules cluster together. blogspot.com While a specific PCA for this compound is not available, this methodology would be used to compare it against a database of known enzyme inhibitors or other cinnamic acid derivatives. researchgate.net Such an analysis would reveal its novelty and its position relative to existing bioactive molecules, helping to evaluate its potential as a unique chemical scaffold. researchgate.net

Tanimoto Metrics and Kohonen Mapping for Structural Analog Analysis

Tanimoto Metrics (or Tanimoto similarity) are a widely used method for quantifying the structural similarity between two molecules. frontiersin.orgyoutube.com This is typically done by converting the molecular structures into binary fingerprints, which are bit strings representing the presence or absence of specific structural features. youtube.com The Tanimoto coefficient is calculated based on the bits that are set to '1' in both fingerprints relative to the total number of set bits, yielding a score between 0 (no similarity) and 1 (identical). frontiersin.org This metric is fundamental for virtual screening and identifying analogs in large chemical databases that are likely to share similar biological activities. chemaxon.com

Kohonen Mapping , also known as Self-Organizing Maps (SOMs), is a type of artificial neural network used for unsupervised learning and data visualization. mdpi.com In cheminformatics, a Kohonen map can organize a large dataset of molecules onto a 2D grid, where similar molecules are placed in the same or adjacent neurons. mdpi.com This clustering is based on their molecular descriptors. This technique is valuable for visualizing the relationship between chemical structure and biological activity, allowing researchers to identify clusters of compounds with high potency or other desirable properties. mdpi.com For this compound, these methods would be instrumental in searching for structurally related compounds and exploring structure-activity relationships within a series of analogs.

Biological and Biomedical Research Applications: Mechanistic and in Vitro Studies

Enzyme Inhibition and Modulation Studies

The unique structure of 4-Fluoro-3-(trifluoromethyl)cinnamic acid, featuring a cinnamic acid backbone substituted with both a fluorine atom and a trifluoromethyl group, positions it as a compound of interest for inhibiting several classes of enzymes. The electron-withdrawing nature of these substituents can significantly alter the electronic properties of the molecule, influencing its binding affinity and interaction with enzyme active sites.

While direct studies on this compound are not extensively documented, research on related compounds provides insight into its potential as a dehydrogenase inhibitor. Cinnamic acid derivatives are known inhibitors of low Km mitochondrial aldehyde dehydrogenase. nih.gov Notably, α-fluorocinnamate has been identified as an inhibitor of this enzyme, displaying mixed inhibition kinetics with respect to the cofactor NAD+. nih.gov The mechanism of inhibition for these derivatives often involves competition with NAD+/NADH for binding to the enzyme. nih.gov Given that the fluorine substituent is a key feature, it is plausible that this compound could interact with the nucleotide-binding site of mitochondrial aldehyde dehydrogenase and potentially other NAD(+)-dependent dehydrogenases, which are crucial in various metabolic pathways. nih.gov

The inhibition of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for the degradation of endocannabinoids like anandamide, is a significant therapeutic target. medchemexpress.com The trifluoromethyl group in this compound is particularly relevant in this context. Trifluoromethyl ketones are a known class of FAAH inhibitors, although they can exhibit low selectivity. nih.gov These compounds act as potent reversible inhibitors by forming a hemiketal with an active site serine residue. nih.gov The electrophilic nature of the carbonyl carbon, enhanced by the adjacent trifluoromethyl group, is crucial for this interaction. nih.gov Therefore, it is hypothesized that this compound could function as a reversible inhibitor of FAAH, modulating endocannabinoid signaling pathways.

Inhibitors of α-glucosidase and α-amylase are critical in managing postprandial hyperglycemia by delaying carbohydrate digestion. tandfonline.comresearchgate.net Studies on a variety of cinnamic acid derivatives have shown potent inhibitory activity against intestinal α-glucosidase, while often being inactive against pancreatic α-amylase. tandfonline.comresearchgate.netnih.gov The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, can enhance the inhibitory potency of compounds against α-glucosidase. nih.gov

Kinetic analyses of related cinnamic acid compounds frequently reveal a mixed or non-competitive type of inhibition against intestinal maltase and sucrase. tandfonline.comresearchgate.netnih.gov For example, ferulic and isoferulic acids demonstrate mixed-type inhibition. tandfonline.com The inhibitory mechanism is believed to involve interactions with the enzyme that alter its conformation, thereby preventing the substrate from binding effectively. The presence of both fluoro and trifluoromethyl substituents on the phenyl ring of this compound likely enhances its binding affinity to α-glucosidase, suggesting it could be a potent inhibitor. nih.gov

Table 1: Inhibitory Activity of Selected Cinnamic Acid Derivatives on Intestinal α-Glucosidase This table presents data for related compounds to illustrate structure-activity relationships.

| Compound | Enzyme | IC50 (mM) | Inhibition Type |

| Caffeic acid | Maltase | 0.74 ± 0.01 | Mixed |

| Ferulic acid | Maltase | 0.79 ± 0.04 | Mixed |

| Isoferulic acid | Maltase | 0.76 ± 0.03 | Mixed |

| Ferulic acid | Sucrase | 0.45 ± 0.01 | Mixed |

| Isoferulic acid | Sucrase | 0.45 ± 0.01 | Mixed |

| Caffeic acid | Sucrase | > 1.0 | Non-competitive |

Data sourced from multiple studies on cinnamic acid derivatives. tandfonline.comnih.gov

Gut microbial β-glucuronidase (GUS) is a therapeutic target for mitigating the gastrointestinal toxicity of certain drugs, like the anticancer agent irinotecan. nih.govnih.gov Research has demonstrated that natural cinnamic acid derivatives can effectively inhibit Escherichia coli GUS (EcGUS). nih.govnih.gov For instance, caffeic acid ethyl ester showed strong inhibitory effects with IC50 values ranging from 3.2 to 22.2 µM. nih.gov

Kinetic studies identified caffeic acid ethyl ester as a competitive inhibitor of EcGUS. nih.gov Structure-activity relationship analyses suggest that the presence of bulky groups on the cinnamic acid structure can enhance inhibitory activity. nih.govnih.gov Molecular docking analyses indicate that these inhibitors bind to the active site of the enzyme. nih.gov The trifluoromethyl group on this compound, being a bulky substituent, is expected to contribute positively to its inhibitory potential against GUS.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making its inhibitors potential treatments for diabetes and obesity. nih.gov Cinnamic acid derivatives have been evaluated for PTP1B inhibition, with compounds like o-hydroxycinnamic acid and p-hydroxycinnamic acid acting as non-competitive inhibitors. nih.gov Fluorinated compounds have also been investigated as PTP1B inhibitors, with fluorine-specific interactions potentially enhancing binding to the enzyme. researchgate.net The combination of a fluoro and a trifluoromethyl group in the target molecule suggests a strong potential for PTP1B inhibition, possibly through an allosteric mechanism. nih.govfrontiersin.org

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is important in cosmetics and medicine for treating hyperpigmentation. eurekaselect.com Cinnamic acid and its derivatives are well-known tyrosinase inhibitors. researchgate.net The structure-activity relationship is significantly influenced by substituents on the phenyl ring. researchgate.net Halogen substituents, in particular, have been shown to improve the inhibitory effects on monophenolase activity. ekb.eg Kinetic studies have revealed that cinnamic acid derivatives can act as competitive, uncompetitive, or mixed-type inhibitors. eurekaselect.comresearchgate.net The 4-fluoro substitution is known to enhance tyrosinase inhibition, suggesting that this compound could be a potent inhibitor of this enzyme. ugm.ac.id

Table 2: Tyrosinase Inhibitory Activity of a Cinnamic Acid Derivative This table presents data for a related compound to illustrate potential activity.

| Compound | IC50 (μmol/L) | Inhibition Type |

| para-chloro substituted cinnamic acid | 77.62 | Uncompetitive |

Data sourced from a study on aryl-substituted cinnamic acids. eurekaselect.com

Lipoxygenase (LOX): The lipoxygenase pathway is involved in inflammation through the production of leukotrienes. nih.gov Cinnamic acids have been identified as a class of compounds with soybean lipoxygenase inhibitory activity. nih.gov The development of dual COX-2/LOX inhibitors is a promising strategy for creating anti-inflammatory agents with improved safety profiles. mdpi.com

Cyclooxygenase (COX-2): Selective inhibition of COX-2 is a primary goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Phenolic cinnamic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net Structure-activity relationship studies have shown that bulky, hydrophobic groups on the phenyl ring are crucial for selective COX-2 inhibition. nih.govup.pt Furthermore, fluorine-modified compounds have demonstrated selective COX-2 inhibition. nih.gov The trifluoromethyl group of this compound is a bulky, lipophilic moiety, which, combined with the fluorine atom, suggests a strong potential for potent and selective COX-2 inhibition. up.pt

Table 3: Selective COX-2 Inhibitory Activity of Phenolic Cinnamic Amide Derivatives This table presents data for related compounds to illustrate potential selective activity.

| Compound ID | COX-2 IC50 (μM) |

| Compound 9 | 3.0 ± 0.3 |

| Compound 10 | 2.4 ± 0.6 |

| Compound 23 | 1.09 ± 0.09 |

Data sourced from a study on phenolic cinnamic acid derivatives. nih.gov

Mycobacterial Enzyme (e.g., InhA) Inhibition and Bacterial Respiration Impact

Research into cinnamic acid derivatives has identified them as promising agents in the development of new drugs with antimycobacterial properties. nih.gov Studies on structurally related compounds, specifically anilides of 3-(trifluoromethyl)cinnamic acid, have provided insights into the potential mechanisms of this compound. Docking studies have demonstrated the ability of these related compounds to bind to the active site of the mycobacterial enzyme InhA. nih.gov InhA, or enoyl-acyl carrier protein reductase, is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.govmdpi.com The inhibition of InhA disrupts this pathway, leading to cell death, a mechanism validated by the primary anti-tuberculosis drug isoniazid. nih.govmdpi.com

Furthermore, these trifluoromethylcinnamic acid derivatives have been shown to significantly inhibit bacterial respiration, as demonstrated by MTT assays. nih.gov This impact on respiration indicates a broader effect on the metabolic activity of the bacteria, contributing to both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity. nih.gov The investigation into these derivatives has shown potent activity against Mycobacterium smegmatis, a commonly used model organism for Mycobacterium tuberculosis. nih.gov

Cellular and Molecular Mechanisms in Anticancer Research

The potential of cinnamic acid and its derivatives as anticancer agents has been a subject of considerable research, focusing on their ability to modulate key cellular processes involved in tumor growth and progression. nih.gov

Cinnamic acid derivatives have been investigated for their antiproliferative and proapoptotic effects on cancer cells. nih.gov Antiproliferative activity refers to the prevention of the growth and spread of malignant cells. nih.gov Proapoptotic activity involves inducing apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov